Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 186650-98-6
VCID: VC20933461
InChI: InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate

CAS No.: 186650-98-6

Cat. No.: VC20933461

Molecular Formula: C16H21N3O2

Molecular Weight: 287.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate - 186650-98-6

Specification

CAS No. 186650-98-6
Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
IUPAC Name tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3
Standard InChI Key WIBWVYVIBJOVIW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N

Introduction

Structure and Chemical Properties

Molecular Structure and Identification

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate features a central piperazine ring with a tert-butyloxycarbonyl (Boc) group at the 1-position and a 4-cyanophenyl substituent at the 4-position. This arrangement creates a molecule with distinctive chemical reactivity and biological potential.
Table 1: Key Identification Parameters

ParameterValue
CAS Number186650-98-6
Molecular FormulaC₁₆H₂₁N₃O₂
Molecular Weight287.36 g/mol
IUPAC Nametert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate
Standard InChIInChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-11H2,1-3H3
Standard InChIKeyWIBWVYVIBJOVIW-UHFFFAOYSA-N
PubChem CID2795512 (parent compound)
The compound is structurally characterized by the presence of the cyano group (-C≡N) at the para position of the phenyl ring, which contributes significantly to its electronic properties and potential interactions with biological targets.

Physical Properties

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate typically presents as a solid compound with specific physicochemical characteristics that influence its handling, storage, and application in research settings. Its solubility profile favors organic solvents like dichloromethane, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with limited solubility in aqueous environments.

Chemical Reactivity

The compound exhibits reactivity patterns consistent with its functional groups:

  • The tert-butyloxycarbonyl (Boc) protecting group is susceptible to acidic cleavage, typically using trifluoroacetic acid (TFA) or HCl, enabling further functionalization of the piperazine nitrogen.

  • The cyano group can undergo various transformations:

    • Hydrolysis to carboxylic acids or amides

    • Reduction to primary amines

    • Conversion to tetrazoles via [3+2] cycloaddition with azides

  • The piperazine ring provides a scaffold for additional substitutions at the nitrogen positions, supporting diverse chemical modifications.

Synthesis Methods

General Synthetic Approaches

The synthesis of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate can be achieved through several routes, each with specific advantages depending on reagent availability, scale requirements, and desired purity.

Nucleophilic Aromatic Substitution

A common synthetic pathway involves nucleophilic aromatic substitution between Boc-protected piperazine and 4-fluorobenzonitrile:

  • 1-Boc-piperazine reacts with 4-fluorobenzonitrile in the presence of a base

  • Reaction is facilitated by the electron-withdrawing cyano group activating the fluorine position

  • Base typically includes potassium carbonate or similar inorganic bases

  • Aprotic polar solvents like DMF or DMSO are preferred reaction media

  • Moderate heating (50-80°C) is often required to complete the reaction
    This approach is analogous to the synthesis described for similar compounds, such as tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate, where yields of up to 86.6% have been reported using potassium carbonate in DMF at 50°C for 2 hours .

Alternative Synthetic Routes

Other viable synthetic approaches include:

  • Copper-catalyzed N-arylation of Boc-protected piperazine with 4-bromobenzonitrile under Ullmann or Buchwald-Hartwig conditions

  • Boc protection of pre-formed 1-(4-cyanophenyl)piperazine using Boc anhydride (Boc₂O) in the presence of a suitable base such as triethylamine or sodium bicarbonate

  • Palladium-catalyzed cross-coupling reactions between metallated piperazine derivatives and 4-halogenated benzonitriles
    The choice of synthetic route typically depends on factors such as scale, available starting materials, and required purity of the final product .

Biological Activity and Applications

Structure-Activity Relationships

The biological activity of tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate is influenced by several structural elements:
Table 2: Structure-Activity Relationship Factors

Structural ElementPotential Biological Impact
Piperazine ringProvides conformational flexibility enhancing binding to biological targets
Cyano groupFacilitates hydrogen bonding with active sites; influences electronic distribution
Phenyl ringEnables π-π interactions with aromatic amino acid residues in protein targets
Boc protecting groupAffects pharmacokinetics during testing; typically cleaved in final drug candidates
The position of the cyano group on the phenyl ring (para vs. meta or ortho) significantly impacts the compound's electronic properties and binding characteristics. This positional effect has been observed in studies comparing para-substituted analogs with their meta- and ortho-substituted counterparts.

Research Applications

Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate serves multiple roles in pharmaceutical research:

  • As a synthetic intermediate in medicinal chemistry, providing a versatile scaffold for further modifications

  • As a building block for the synthesis of more complex bioactive compounds

  • In structure-activity relationship studies to understand the impact of specific functional groups

  • As a potential precursor to compounds with activities in central nervous system disorders, cancer, and antimicrobial applications

Comparative Analysis with Related Compounds

Structural Analogs

Understanding the relationship between tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate and its structural analogs provides valuable insights into structure-activity relationships.
Table 3: Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Difference
Tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylateC₁₆H₂₁N₃O₂287.36186650-98-6Reference compound
Tert-butyl 4-(2-chloro-4-cyanophenyl)piperazine-1-carboxylateC₁₆H₂₀ClN₃O₂321.81Not specifiedChloro at position 2 of phenyl ring
Tert-butyl 4-(2-amino-4-cyanophenyl)piperazine-1-carboxylateC₁₆H₂₂N₄O₂302.371023298-70-5Amino group at position 2 of phenyl ring
Tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylateC₁₆H₂₀N₄O₄332.35288251-87-6Cyano at position 2 and nitro at position 4
Tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylateC₁₆H₂₁N₃O₂287.36807624-20-0Cyano at position 3 instead of position 4
Tert-butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylateC₁₆H₂₀BrN₃O₂366.25791846-40-7Bromo at position 4 and cyano at position 2
Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylateC₁₁H₁₉N₃O₂225.2977290-31-4Cyanomethyl instead of cyanophenyl substituent
Each of these structural variations leads to distinct changes in physicochemical properties and potentially different biological activities .

Functional Comparisons

The position and nature of substituents on the phenyl ring significantly impact the compound's properties:

  • Electron-withdrawing groups (cyano, nitro) enhance reactivity toward nucleophilic substitution and influence receptor binding characteristics

  • Halogen substituents (chloro, bromo) affect lipophilicity and pharmacokinetic profiles

  • Amino groups introduce hydrogen bond donor capabilities, potentially enhancing interactions with biological targets

  • Positional isomers (ortho, meta, para substitution patterns) result in different three-dimensional arrangements and electronic distributions

Current Research and Future Directions

Recent Research Trends

Recent investigations involving tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate and related compounds have focused on:

  • Development of improved synthetic methodologies with higher yields and greener approaches

  • Detailed structure-activity relationship studies to optimize biological activities

  • Application as building blocks in the synthesis of complex pharmaceutical intermediates

  • Exploration of their potential as precursors to new therapeutic agents

Future Research Opportunities

Several promising research directions for tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate include:

  • Comprehensive evaluation of its biological activities against specific disease targets

  • Development of labeled analogs for use in binding studies and diagnostic applications

  • Investigation of structure-property relationships to optimize drug-like characteristics

  • Exploration of green chemistry approaches for more sustainable synthesis

  • Integration into combinatorial chemistry libraries for high-throughput screening

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